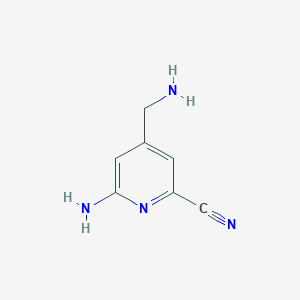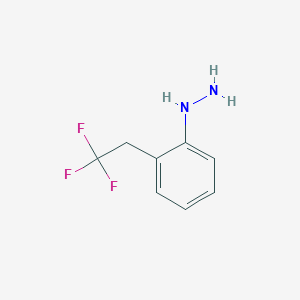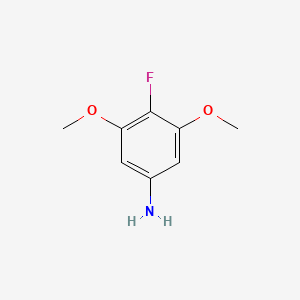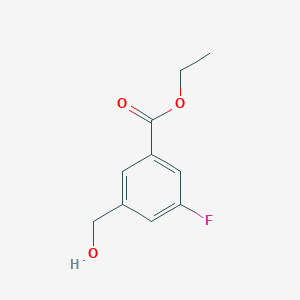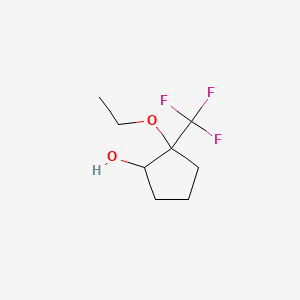
3-Chloro-N,N-dimethyl-1,2,4-triazin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-N,N-dimethyl-1,2,4-triazin-5-amine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Chloro-N,N-dimethyl-1,2,4-triazin-5-amine can be synthesized through several methods. One common approach involves the substitution of a chlorine atom in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with N,N-dimethylamine. This reaction typically occurs in the presence of a base such as sodium carbonate and a solvent like dioxane or water . The reaction can be carried out under conventional heating or using microwave irradiation to achieve higher yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, allowing for better control over reaction parameters and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-N,N-dimethyl-1,2,4-triazin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Substitution: Reagents like sodium carbonate and solvents such as dioxane or water are commonly used.
Oxidation/Reduction: Specific oxidizing or reducing agents, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various triazine derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
3-Chloro-N,N-dimethyl-1,2,4-triazin-5-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Chloro-N,N-dimethyl-1,2,4-triazin-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine: Another triazine derivative with high energetic properties.
2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine: Known for its high thermal stability and energetic properties.
Uniqueness
3-Chloro-N,N-dimethyl-1,2,4-triazin-5-amine is unique due to its specific substitution pattern and the presence of a chlorine atom, which allows for further functionalization and derivatization. This makes it a versatile intermediate in the synthesis of various triazine-based compounds .
Eigenschaften
Molekularformel |
C5H7ClN4 |
|---|---|
Molekulargewicht |
158.59 g/mol |
IUPAC-Name |
3-chloro-N,N-dimethyl-1,2,4-triazin-5-amine |
InChI |
InChI=1S/C5H7ClN4/c1-10(2)4-3-7-9-5(6)8-4/h3H,1-2H3 |
InChI-Schlüssel |
HJBLJQUDKIYFSY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CN=NC(=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


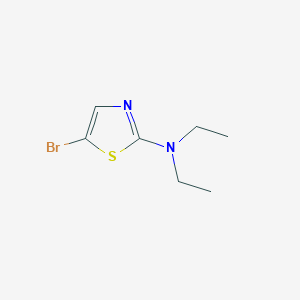

![3-(3,5-Dibromo-4-phenylmethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14851342.png)


![3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[3,4-C]azepine](/img/structure/B14851356.png)
![5-[1-[4-(2,4-Bis-trifluoromethyl-benzyloxy)-3-methoxy-phenyl]-methylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B14851360.png)
